

# Discovery and development of Tas-121

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tas-121   |           |
| Cat. No.:            | B15610205 | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Futibatinib (**TAS-121**/TAS-120)

### Introduction

Futibatinib, also known as TAS-120, is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. Deregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of futibatinib, with a focus on its mechanism of action, efficacy, and safety profile. While the designation **TAS-121** has also been associated with a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, this document will focus on the FGFR inhibitor futibatinib.

# **Discovery and Preclinical Development**

Futibatinib was identified as a structurally novel, irreversible inhibitor of FGFR1–4. Its unique covalent binding mechanism confers distinct advantages over reversible ATP-competitive inhibitors, including potent activity against acquired resistance mutations.

### **Mechanism of Action**

Futibatinib covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive conformation, thereby inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-



MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][2]

## In Vitro Potency and Selectivity

Futibatinib demonstrates potent and selective inhibition of FGFR1–4 with IC50 values in the low nanomolar range.[2] The inhibitory activity of futibatinib against various FGFRs and other kinases is summarized in the table below.

| Kinase | IC50 (nmol/L) |
|--------|---------------|
| FGFR1  | 1.4           |
| FGFR2  | 1.8           |
| FGFR3  | 2.2           |
| FGFR4  | 3.7           |
| VEGFR2 | >1000         |
| PDGFRβ | >1000         |
| c-Kit  | >1000         |
| Abl    | >1000         |

Data compiled from preclinical studies.[2]

Futibatinib also shows potent activity against cell lines harboring various FGFR genomic aberrations, including fusions, amplifications, and mutations.[2]

## **Preclinical Efficacy in Xenograft Models**

Oral administration of futibatinib led to significant, dose-dependent tumor growth inhibition in various human tumor xenograft models driven by FGFR aberrations.[2] Sustained inhibition of FGFR phosphorylation in tumor tissues correlated with the antitumor activity.[2]

# Experimental Protocols Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against a panel of kinases.

#### Methodology:

- Recombinant human kinase domains were incubated with varying concentrations of futibatinib in the presence of ATP and a suitable substrate.
- Kinase activity was measured by quantifying the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

Objective: To assess the antiproliferative activity of futibatinib in cancer cell lines.

#### Methodology:

- Cancer cell lines with and without FGFR genomic aberrations were seeded in 96-well plates.
- Cells were treated with a range of futibatinib concentrations for a specified duration (e.g., 72 hours).
- Cell viability was determined using a colorimetric assay, such as the MTT or CellTiter-Glo® assay.
- IC50 values were determined from the resulting dose-response curves.

## **Tumor Xenograft Studies**

Objective: To evaluate the in vivo antitumor efficacy of futibatinib.

#### Methodology:

 Human cancer cells harboring FGFR aberrations were subcutaneously implanted into immunodeficient mice.



- Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
- Futibatinib was administered orally at various dose levels and schedules.
- Tumor volumes were measured regularly to assess tumor growth inhibition.
- At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., measurement of p-FGFR levels).[3][4]

# **Clinical Development**

The clinical development of futibatinib has primarily focused on patients with advanced solid tumors harboring FGFR alterations, particularly intrahepatic cholangiocarcinoma (iCCA).

#### **Phase 1 Studies**

Initial phase 1 studies established the safety, tolerability, and recommended phase 2 dose of futibatinib. These studies demonstrated preliminary antitumor activity in patients with various FGFR-aberrant tumors.[1]

## Phase 2 FOENIX-CCA2 Study

The pivotal phase 2 FOENIX-CCA2 trial was an open-label, single-arm study that evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements.[1][5][6]

Key Eligibility Criteria:

- Histologically confirmed unresectable, locally advanced or metastatic iCCA.
- Documented FGFR2 gene fusion or other rearrangement.
- Disease progression after at least one prior line of systemic therapy.

Treatment: Patients received futibatinib 20 mg orally once daily in 21-day cycles until disease progression or unacceptable toxicity.[1]

Efficacy Results:



| Endpoint                                  | Result      | 95% CI             |
|-------------------------------------------|-------------|--------------------|
| Objective Response Rate (ORR)             | 42%         | 32.1 - 51.9        |
| Complete Response (CR)                    | 1 patient   | -                  |
| Partial Response (PR)                     | 42 patients | -                  |
| Disease Control Rate (DCR)                | 82.5%       | 73.8 - 89.3        |
| Median Duration of Response (DoR)         | 9.7 months  | 7.6 - 17.0         |
| Median Progression-Free<br>Survival (PFS) | 9.0 months  | 6.9 - 13.1         |
| Median Overall Survival (OS)              | 21.7 months | 14.5 - Not Reached |

Data from the FOENIX-CCA2 study.[1][5][6][7]

Safety Profile: The most common treatment-related adverse events were hyperphosphatemia, alopecia, dry mouth, diarrhea, and fatigue.[8] These side effects were generally manageable and rarely led to treatment discontinuation.[6]

# Visualizations Signaling Pathway Diagram









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Futibatinib in Intrahepatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Primary Results of FOENIX-CCA2 Presented at AACR 2021 | CCA News Online [ccanewsonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. fondazionebonadonna.org [fondazionebonadonna.org]
- 7. ajmc.com [ajmc.com]
- 8. Clinical Trial of Futibatinib, an FGFR Inhibitor, in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions or Other Rearrangements - Conquer: the journey informed [conquer-magazine.com]
- To cite this document: BenchChem. [Discovery and development of Tas-121]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15610205#discovery-and-development-of-tas-121]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com